4-Aminoindolin-2-one
Overview
Description
4-Aminoindolin-2-one is a heterocyclic organic compound with the molecular formula C8H8N2O. It is a derivative of indole, featuring an amino group at the 4-position and a keto group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of 4-Aminoindolin-2-one is the ERK signaling pathway . This pathway plays an essential role in eukaryotic cellular functions, including proliferation and differentiation . Aberrant activation of this pathway often leads to oncogenesis .
Mode of Action
This compound has been reported to inhibit ERK dimerization . ERK dimerization is a process that occurs upon phosphorylation, where ERK monomers form homodimers . These dimerized ERK proteins can transport into the nucleus or stay in the cytoplasm to activate cytoplasmic substrates .
Biochemical Pathways
The ERK signaling pathway, which is the primary biochemical pathway affected by this compound, involves the sequential phosphorylation of downstream kinase modules: RAF, MEK, and ERK . Once phosphorylated, ERK can activate a broad spectrum of nuclear and cytoplasmic substrates . Aberrant activation of this pathway usually leads to various diseases, especially oncogenesis .
Result of Action
The inhibition of ERK dimerization by this compound can impede tumor progression . This is because the dimerized ERK proteins, which are inhibited by this compound, play a crucial role in activating a broad spectrum of nuclear and cytoplasmic substrates . Therefore, the molecular and cellular effects of this compound’s action primarily involve the disruption of these processes, potentially leading to the inhibition of oncogenesis .
Biochemical Analysis
Biochemical Properties
4-Aminoindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of the Akt signaling pathway, which is crucial for cell survival and growth . Additionally, it can alter the expression of genes involved in inflammation and immune responses, thereby impacting cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . This inhibition can result in changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby impacting cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with target biomolecules and exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins . Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminoindolin-2-one can be synthesized through various methods. One common approach involves the cyclization of 2-nitrobenzylamine derivatives. The process typically includes the reduction of the nitro group followed by cyclization under acidic conditions . Another method involves the use of anilines and ynamides in a one-pot synthesis, which includes sequential Au(I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective synthetic routes. The use of readily available starting materials and efficient catalytic systems is crucial for large-scale synthesis. The one-pot synthesis method mentioned above is particularly advantageous for industrial applications due to its operational simplicity and high efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoindolin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-aminoindolin-2-ol.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Aminoindolin-2-ol.
Substitution: Various substituted indolin-2-one derivatives.
Scientific Research Applications
4-Aminoindolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Aminoindolin-2-one can be compared with other indolin-2-one derivatives:
Similar Compounds: Indolin-2-one, 3-substituted-indolin-2-one, and oxoindolin-2-one
Uniqueness: The presence of the amino group at the 4-position and the keto group at the 2-position makes this compound unique. .
Properties
IUPAC Name |
4-amino-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINKECAYRRRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481813 | |
Record name | 4-aminoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54523-76-1 | |
Record name | 4-aminoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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